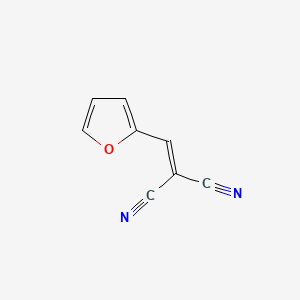

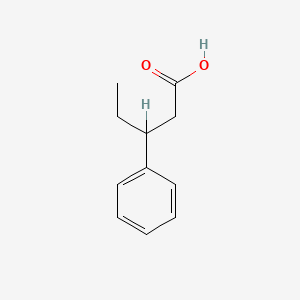

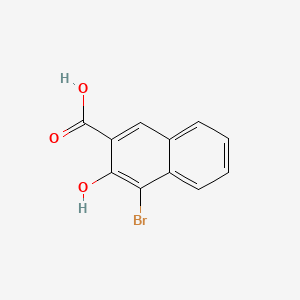

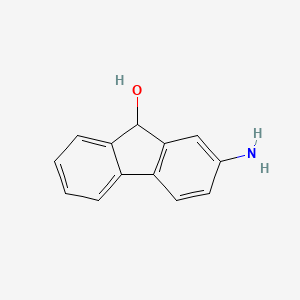

![molecular formula C13H12N4 B1265482 2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine CAS No. 13676-49-8](/img/structure/B1265482.png)

2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine

Vue d'ensemble

Description

Benzimidazole derivatives, including compounds similar to "2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine," are an important class of compounds with a wide range of chemical and biological activities. These heterocyclic compounds are characterized by a fusion of benzene and imidazole rings, offering a versatile scaffold for the development of new chemical entities with diverse applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives, akin to "2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine," often involves condensation reactions between o-phenylenediamines and carboxylic acid derivatives or nitriles. Advanced methods include the use of green chemistry principles, employing solvent-free conditions, or catalysis to enhance efficiency and reduce environmental impact (Sharma et al., 2023).

Molecular Structure Analysis

Benzimidazole derivatives display a planar molecular structure, facilitating π-π stacking interactions and hydrogen bonding. This structural attribute contributes to their high reactivity and ability to interact with various biological targets. The presence of functional groups, such as the aminophenyl group in "2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine," further enhances these interactions, enabling specific chemical reactions and binding mechanisms.

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including N-alkylation, acylation, and sulfonation, among others. These reactions are pivotal in modifying the chemical properties of these compounds, tailoring them for specific applications. The reactivity of the nitrogen atoms in the imidazole ring is a key factor in these transformations (Saganuwan, 2020).

Applications De Recherche Scientifique

- Scientific Field : Organic & Biomolecular Chemistry .

- Application Summary : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications .

- Methods of Application : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

- Results or Outcomes : Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

- Scientific Field : Organic Chemistry .

- Application Summary : Benzimidazole is an important privileged heterocyclic motif and one of the most widely investigated scaffolds by synthetic chemists because of its medicinal importance . The benzimidazole scaffold acts as an important class of heterocyclic compounds with a wide range of biological properties .

- Methods of Application : The current literature provides much information about the synthesis, functionalization, physicochemical characteristics and biological role of benzimidazole .

- Results or Outcomes : The optimization of benzimidazole-based structures has resulted in marketed drugs, e.g. omeprazole and pimobendan which are used as therapeutic agents in the treatment of peptic ulcer and congestive heart failure respectively .

- Scientific Field : Polymer Chemistry .

- Application Summary : Two isomeric diamine monomers, 2-(3-Aminophenyl)benzo[d]oxazol-5-amine and 2-(3-Aminophenyl)benzo[d]oxazol-6-amine, were designed and synthesized . The corresponding novel series of poly(benzoxazole imide)s (PBOPIs) were prepared with commercial tetracarboxylic dianhydrides via thermal imidization .

- Methods of Application : The PBOPIs were prepared with commercial tetracarboxylic dianhydrides via thermal imidization .

- Results or Outcomes : These series of PBOPIs showed great Tg s ranging from 285 to 363 °C, excellent thermal stability when performed at 5% weight loss temperatures ( Td5% s) of 510–564 °C in N2 and good mechanical properties (tensile strengths of 103–126 MPa, tensile moduli of 2.9–3.7 GPa and elongations at break of 3.0–6.5%) .

- Scientific Field : Organic Chemistry .

- Application Summary : An efficient synthesis for structurally diverse 4-(benzimidazol-2-yl)quinolines via reactions of 3-(2-aminophenyl)quinoxalin-2(1 H)-ones and ketones, including acetone, acetophenones, 1,3-pentanedione and ethyl acetoacetate has been developed .

- Methods of Application : The selective formation of the very different quinoline derivatives depends on the structure of the starting materials .

- Results or Outcomes : The synthesis resulted in a variety of structurally diverse 4-(benzimidazol-2-yl)quinolines .

Fluorescent Imidazole Derivatives :

- Scientific Field : Organic Chemistry and Material Science .

- Application Summary : Organic fluorescent molecules and materials that exhibited external stimuli induced fluorescence switching have been of great current interest because of their potential applications in security systems, displays, sensors, memory devices, data storage and optoelectronic devices including organic light emitting diodes (OLED) .

- Methods of Application : The synthesis of strongly fluorescent imidazole derivatives involves the use of specific organic fluorescent molecules and materials .

- Results or Outcomes : The synthesized fluorescent imidazole derivatives can exhibit fluorescence switching when exposed to external stimuli .

Orientations Futures

Imidazole and benzimidazole rings are widely utilized in a diverse range of applications, and the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This suggests that there is ongoing interest in the development of new compounds like “2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine” for various applications .

Propriétés

IUPAC Name |

2-(3-aminophenyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCILMAMLEHOLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275498 | |

| Record name | 2-(3-aminophenyl)-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine | |

CAS RN |

13676-49-8 | |

| Record name | 2-(3-Aminophenyl)-1H-benzimidazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13676-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-aminophenyl)-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.